Technical Monograph: Sulfisomidine Sodium Interaction with Dihydropteroate Synthase (DHPS)
Technical Monograph: Sulfisomidine Sodium Interaction with Dihydropteroate Synthase (DHPS)
Executive Summary
This technical guide delineates the molecular mechanism of Sulfisomidine Sodium (the sodium salt of 4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide) as a competitive inhibitor of Dihydropteroate Synthase (DHPS) . Unlike generic overviews, this document focuses on the structural specificity of the 2,6-dimethylpyrimidine isomer, its thermodynamic competition with para-aminobenzoic acid (pABA), and the downstream cessation of folate biosynthesis. It includes a validated coupled-enzyme protocol for quantifying inhibition constants (
Molecular Architecture & Pharmacophore
To understand the inhibition, one must first distinguish the ligand. Sulfisomidine is an isomer of the more common sulfamethazine (sulfadimidine). While both share the
-
Core Pharmacophore: The
-aminobenzenesulfonyl moiety.[1] This is the structural mimic of pABA. -
Differentiation:
-
Sulfamethazine: 4,6-dimethylpyrimidine.
-
Sulfisomidine: 2,6-dimethylpyrimidine.
-
-
Ionization State: The sodium salt form ensures high aqueous solubility. However, at physiological pH (7.4), the active species is the ionized sulfonamide anion (
-deprotonated). This anionic charge is critical for electrostatic stabilization within the DHPS binding pocket, mimicking the carboxylate of pABA.
The Target: Dihydropteroate Synthase (DHPS)[2][3][4][5][6][7][8][9]
DHPS (EC 2.5.1.15) is a TIM-barrel protein encoded by the folP gene. It catalyzes a critical bottleneck in the de novo folate biosynthesis pathway, a system absent in mammals (who utilize dietary folate), making it a highly selective drug target.
The Native Reaction
The enzyme facilitates the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) .[2]
-
Mg
-dependent binding of DHPPP. -
Release of pyrophosphate (PPi) , forming a cationic pterin intermediate.[2]
-
Nucleophilic attack by the amine of pABA onto the C9 cation of the pterin.
-
Formation of 7,8-dihydropteroate.
Pathway Visualization
The following diagram illustrates the folate pathway and the specific blockade point of Sulfisomidine.
Figure 1: The Folate Biosynthesis Pathway.[3] Sulfisomidine competes directly with pABA for the DHPS active site, preventing the formation of Dihydropteroate.
Mechanism of Action: Competitive Inhibition
The mechanism is not merely "blocking."[4][5][6] It is a dynamic competition governed by binding affinity (
The Binding Mode
Crystallographic data of sulfonamides bound to DHPS reveals that the drug occupies the pABA-binding pocket after the pterin substrate has bound.
-
Pterin Binding: DHPPP binds first, creating a structured pocket.
-
Mimicry: The aniline ring of Sulfisomidine occupies the same hydrophobic slot as the aniline ring of pABA.
-
Electrostatics: The sulfonyl group (
) mimics the transition state geometry of the pABA carboxylate group. The ionized -nitrogen forms hydrogen bonds with conserved serine or threonine residues (often Ser221/Thr62 in E. coli numbering) and interacts with the structured water network. -
Steric Clash: The 2,6-dimethylpyrimidine tail of Sulfisomidine extends into a solvent-accessible channel. While it does not covalently bond, it stabilizes the drug in the pocket. Crucially, this bulky heterocyclic group prevents the enzyme from catalyzing the coupling reaction with the pterin.
The "Dead-End" Complex
Unlike pABA, the sulfonamide cannot undergo the nucleophilic attack required to form a stable product. The enzyme is locked in a DHPS-Pterin-Sulfonamide complex. This depletes the pool of free enzyme available for folate synthesis.
Advanced Note: In some rare instances, a "false product" (pterin-sulfonamide adduct) can form, but this product is metabolically useless and further acts as an inhibitor of downstream enzymes. However, for Sulfisomidine, reversible competitive inhibition is the primary driver of efficacy.
Figure 2: Kinetic Competition. The enzyme must bind DHPPP first. Subsequently, it either binds pABA to function or Sulfisomidine to stall.
Experimental Validation: Coupled-Enzyme Assay
To rigorously validate the mechanism and determine the
Principle
We couple the DHPS reaction to Dihydrofolate Reductase (DHFR).[7]
-
DHPS converts pABA + DHPPP
Dihydropteroate.[3][7][2] -
Added DHFR converts Dihydropteroate + NADPH
Tetrahydrofolate + NADP . -
Readout: We monitor the decrease in absorbance at 340 nm (oxidation of NADPH).[7][8] The rate of NADPH consumption is directly proportional to DHPS activity.
Protocol Workflow
Reagents:
-
Buffer: 50 mM HEPES (pH 7.6), 10 mM MgCl
, 5 mM DTT. -
Enzymes: Purified recombinant DHPS (target) and excess DHFR (coupling enzyme).
-
Substrates: DHPPP (50
M), pABA (variable), NADPH (100 M). -
Inhibitor: Sulfisomidine Sodium (dissolved in water/buffer).
Step-by-Step Methodology:
-
Preparation: In a UV-transparent 96-well plate, aliquot 180
L of Reaction Mix (Buffer + DHFR + DHPS + NADPH + Sulfisomidine). -
Baseline: Incubate at 25°C for 5 minutes to establish a flat baseline (no consumption of NADPH).
-
Initiation: Add 20
L of DHPPP/pABA substrate mix to initiate the reaction. -
Measurement: Monitor
continuously for 10–20 minutes in a kinetic plate reader. -
Data Analysis:
-
Calculate the initial velocity (
) from the linear portion of the slope. -
Plot
vs. [Sulfisomidine]. -
Fit data to the competitive inhibition equation:
.
-
Quantitative Data Structure
When reporting results, structure your data as follows to ensure comparability:
| Parameter | Value (Example) | Significance |
| 2.5 | Affinity of the natural substrate. | |
| 5.0 | Concentration inhibiting 50% activity. | |
| ~0.5 - 1.0 | Dissociation constant of the inhibitor (lower is more potent). | |
| Mode | Competitive | Confirmed by Lineweaver-Burk plot intersection at Y-axis. |
Resistance Profiles
Resistance to Sulfisomidine arises primarily from point mutations in the folP gene. These mutations alter the geometry of the pABA-binding pocket.
-
Mechanism: Mutations (e.g., Pro64Ser or Thr62Ala in E. coli) widen the binding loop.
-
Consequence: The enzyme retains affinity for the smaller pABA molecule but sterically excludes the bulkier sulfonamide ring (the 2,6-dimethylpyrimidine moiety).
-
Implication: This structural discrimination validates the competitive mechanism; if the drug bound elsewhere, pocket mutations would not specifically rescue pABA binding.
References
-
Brown, G. M. (1962). The Biosynthesis of Folic Acid: II. Inhibition by Sulfonamides.[3][4][2][9][5][8] Journal of Biological Chemistry, 237, 536-540. Link
-
Achari, A., et al. (1997).[2] Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase.[3][10][11][4][2] Nature Structural Biology, 4, 490–497.[2] Link
-
Yun, M. K., et al. (2012).[2][12] Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 335(6072), 1110-1114. Link
-
Capasso, F., et al. (2000). Antibiotic and Chemotherapeutic Agents.[7][5][8] In: Pharmacology. Springer. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5343, Sulfisomidine. PubChem. Link
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